molecular formula C12H16N2O B8441670 2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro-

2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro-

Cat. No.: B8441670
M. Wt: 204.27 g/mol
InChI Key: FRNBTHCPQOJXFZ-UHFFFAOYSA-N
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Description

2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- is a heterocyclic compound with a unique structure that includes an azepine ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through the reaction of an amine with a suitable carbonyl compound, followed by cyclization to form the azepine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized azepine compounds .

Scientific Research Applications

2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzazepin-2-one, 8-amino-1-ethyl-1,3,4,5-tetrahydro- is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

8-amino-1-ethyl-4,5-dihydro-3H-1-benzazepin-2-one

InChI

InChI=1S/C12H16N2O/c1-2-14-11-8-10(13)7-6-9(11)4-3-5-12(14)15/h6-8H,2-5,13H2,1H3

InChI Key

FRNBTHCPQOJXFZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CCCC2=C1C=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-(2-methoxy-ethyl)-8-nitro-1,3,4,5-tetrahydro-1-benzazepin-2-one (1.00 g, 3.9 mmol) in EtOH (13 mL) was sequentially added 10% Pd/C (155 mg) and hydrazine-monohydrate (3 mL). The solution was warmed to reflux for 2.5 h, cooled, filtered through celite, and repeatedly evaporated from toluene to remove residual hydrazine to afford 8-amino-1-ethyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (901 mg, 98%) that had the following properties: LC/MS (ESI+): 235 (M+H); 1H-NMR (CDCl3, 400 MHz): δ 6.95 (d, J=7.9, 1H), 6.68 (s, 1H), 6.51 (d, J=7.9, 1H), 3.95 (br s, 2H), 3.67 (br s, 2H), 3.56 (m, 2H), 3.32 (d, 3H, J=2.2), 2.75 (br s, 2H), 2.30 (m, 2H), 2.10 (m, 2H).
Name
1-(2-methoxy-ethyl)-8-nitro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
solvent
Reaction Step Three
Name
Quantity
155 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 1-ethyl-8-nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (920 mg, 3.9 mmol, WO2002100327A2) in EtOH (13 mL) was sequentially added 10% Pd/C (155 mg) and hyrdrazine-monohydrate (3 mL). The solution was warmed to reflux for 2.5 h, cooled, filtered through celite, and repeatedly evaporated from toluene to remove residual hydrazine to afford 8-amino-1-ethyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (805 mg, 100%) that had the following properties: LC/MS (ESI+): 205 (M+H); 1H-NMR (CDCl3, 400 MHz): δ 6.97 (d, J=7.8, 1H), 6.55 (s, 1H), 6.52 (d, J=7.8, 1H), 3.95 (br s, 2H), 3.67 (br s, 2H), 2.60 (br s, 2H), 2.29 (m, 2H), 2.11 (m, 2H), 1.15 (t, J=6.2, 3H).
Name
1-ethyl-8-nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
Quantity
920 mg
Type
reactant
Reaction Step One
[Compound]
Name
hyrdrazine-monohydrate
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
solvent
Reaction Step Three
Name
Quantity
155 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 1-ethyl-8-nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (920 mg, 3.9 mmol, WO2002100327A2) in EtOH (13 mL) was sequentially added 10% Pd/C (155 mg) and hydrazine-monohydrate (3 mL). The solution was warmed to reflux for 2.5 h, cooled, filtered through celite, and repeatedly evaporated from toluene to remove residual hydrazine to afford 8-amino-1-ethyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one (805 mg, 100%) that had the following properties: LC/MS (ESI+): 205 (M+H); 1H-NMR (CDCl3, 400 MHz): δ 6.97 (d, J=7.8, 1H), 6.55 (s, 1H), 6.52 (d, J=7.8, 1H), 3.95 (br s, 2H), 3.67 (br s, 2H), 2.60 (br s, 2H), 2.29 (m, 2H), 2.11 (m, 2H), 1.15 (t, J=6.2, 3H).
Name
1-ethyl-8-nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
Quantity
920 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
solvent
Reaction Step Three
Name
Quantity
155 mg
Type
catalyst
Reaction Step Four

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